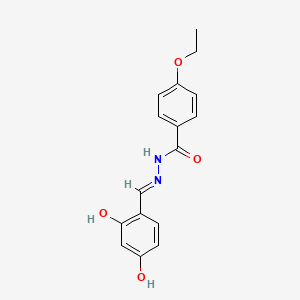![molecular formula C17H21N3O3S B6056813 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate pathway, which is necessary for the synthesis of DNA and RNA. Inhibition of DHFR leads to a decrease in the production of nucleotides, which ultimately results in the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol has potent inhibitory effects on DHFR, which leads to a decrease in the production of nucleotides and inhibition of cell growth and division. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an anti-cancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol in lab experiments is its potency and specificity in inhibiting DHFR. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its cost, as it is a relatively expensive compound to synthesize.
Orientations Futures
There are several future directions for the study of 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol. One direction is to further investigate its potential as an anti-cancer drug and to optimize its structure for improved potency and specificity. Another direction is to use this compound as a tool in drug discovery to identify new compounds with similar structures and activities. Additionally, this compound could be used as a probe to study protein-protein interactions and to investigate the role of DHFR in other biological processes.
Méthodes De Synthèse
The synthesis of 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol involves the reaction of 4-allyl-2-methoxyphenol with 3-chloropropylthiol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 6-amino-4-pyrimidinol in the presence of a catalyst such as palladium on carbon to yield the final product.
Applications De Recherche Scientifique
2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol has been studied for its potential applications in various fields such as cancer research, drug discovery, and molecular biology. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anti-cancer drug. It has also been used as a tool in drug discovery to identify new compounds with similar structures and activities. In molecular biology, this compound has been used as a probe to study protein-protein interactions.
Propriétés
IUPAC Name |
4-amino-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-5-12-6-7-13(14(10-12)22-2)23-8-4-9-24-17-19-15(18)11-16(21)20-17/h3,6-7,10-11H,1,4-5,8-9H2,2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIHOZLNZDKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)
![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6056794.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)

